molecular formula C11H14BrNO2 B3390571 tert-butyl 4-amino-3-bromobenzoate CAS No. 1065101-49-6

tert-butyl 4-amino-3-bromobenzoate

Cat. No.: B3390571
CAS No.: 1065101-49-6
M. Wt: 272.14 g/mol
InChI Key: UPSMQUMTNBKLKG-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3-bromobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with an amino group at the para position (C4), a bromine atom at the meta position (C3), and a tert-butyl ester group at the carboxylate position. The tert-butyl group confers steric bulk, which may enhance stability against hydrolysis compared to smaller esters like methyl or ethyl . While direct data on its physical properties (e.g., melting point) are unavailable in the provided evidence, analogs such as methyl 4-amino-3-bromobenzoate (melting point: 104–108°C) suggest that the tert-butyl variant may exhibit lower melting points due to reduced crystal packing efficiency .

Properties

IUPAC Name

tert-butyl 4-amino-3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSMQUMTNBKLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065101-49-6
Record name tert-butyl 4-amino-3-bromobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with appropriate safety measures.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-amino-3-bromobenzoate serves as an intermediate in organic synthesis , facilitating the development of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, making it a versatile building block in synthetic chemistry.

Drug Development

This compound is increasingly recognized for its potential in drug development, particularly in synthesizing anticancer and antiviral agents. Its structural attributes enable it to modulate biological activity effectively, making it a candidate for targeting specific metabolic pathways .

Bioconjugation

In biological research, this compound can be utilized in bioconjugation reactions . It allows for the attachment of biomolecules to surfaces or other biomolecules, enhancing the functionality of therapeutic agents .

Catalysis

As a ligand in catalytic reactions, this compound enhances both the efficiency and selectivity of catalysts used in organic transformations. Its unique structure provides a platform for developing novel catalytic systems.

Case Study 1: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. In vitro assays demonstrated that this compound inhibited cell proliferation significantly, suggesting its potential as an anticancer agent.

Case Study 2: Thyroid Hormone Disruption

In a high-throughput screening approach, this compound was identified as a possible inhibitor of thyroperoxidase (TPO), an enzyme critical for thyroid hormone synthesis. The inhibition of TPO can lead to decreased thyroid hormone levels, highlighting its implications for endocrine function .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
Tert-butyl 4-bromobenzoateLacks amino groupLimited enzyme inhibition compared to this compound
Tert-butyl 3-methylbenzoateLacks bromine atom at the 4-positionDifferent receptor interactions
Methyl 4-bromo-3-methylbenzoateContains a methyl ester groupLower enzyme inhibition potency

The unique substitution pattern of this compound contributes to its distinct biological activity compared to its analogs .

Comparison with Similar Compounds

Methyl 4-amino-3-bromobenzoate (CAS 106896-49-5)

  • Structure : Differs only in the ester group (methyl vs. tert-butyl).
  • Properties : Higher melting point (104–108°C) due to smaller ester group enabling tighter molecular packing.
  • Reactivity : The methyl ester is more prone to hydrolysis under basic conditions, whereas the tert-butyl group offers enhanced steric protection .

Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate (CAS 175137-03-8)

  • Structure : Thiophene ring replaces benzene; tert-butyl is on the thiophene rather than the ester.
  • Properties : Lower melting point (94–95°C), attributed to reduced aromatic stability of thiophene versus benzene.

3-(Methylaminocarbonyl)phenylboronic Acid (CAS 832695-88-2)

  • Structure: Boronic acid replaces bromine and ester; includes a methylaminocarbonyl group.
  • Reactivity: Boronic acid enables Suzuki-Miyaura couplings, whereas bromine in tert-butyl 4-amino-3-bromobenzoate may participate in Ullmann or Buchwald-Hartwig reactions.
  • Purity : >97.0% (HPLC), comparable to tert-butyl analogs in reagent-grade applications .

Physicochemical and Economic Comparison

Compound Name CAS Number Melting Point (°C) Purity Price (JPY) Key Features
Methyl 4-amino-3-bromobenzoate 106896-49-5 104–108 N/A 7,700 Smaller ester, higher reactivity
tert-Butyl 4-bromobutanoate Not provided Not available N/A N/A Aliphatic bromoester
Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate 175137-03-8 94–95 97% 28,300 Heterocyclic scaffold
3-(Methylaminocarbonyl)phenylboronic acid 832695-88-2 Not available >97.0% (HPLC) 10,500 Cross-coupling reagent

Q & A

Q. Q. Can tert-butyl 4-amino-3-bromobenzoate serve as a precursor for heterocyclic compounds?

  • Example : React with thiourea under basic conditions to form benzothiazoles. Confirm cyclization via loss of HBr (monitored by gas evolution) and IR absorption for C=N bonds (~1650 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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